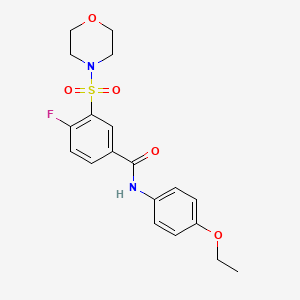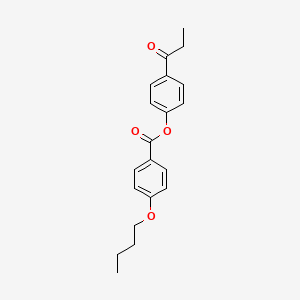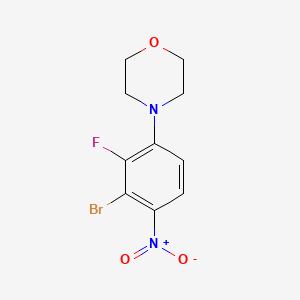![molecular formula C11H14ClNOS B4944650 N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide, also known as SCA-136, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. SCA-136 is a thioether derivative of N-acetylcysteine and has been shown to possess antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes. This compound activates the Nrf2 pathway by increasing the expression of Nrf2 and its downstream target genes such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). This compound also inhibits the nuclear factor kappa B (NF-κB) pathway, which is responsible for the regulation of inflammation-related genes.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide has several advantages for lab experiments, including its stability, solubility, and easy synthesis method. However, this compound has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, further studies are needed to determine the optimal concentration of this compound for in vitro and in vivo experiments.
将来の方向性
Future research on N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide should focus on its potential applications in the treatment of various diseases such as neurodegenerative disorders, cancer, and cardiovascular diseases. In addition, further studies are needed to determine the optimal concentration and dosage of this compound for in vitro and in vivo experiments. Future research should also investigate the potential side effects of this compound and its interactions with other drugs. Finally, the development of novel this compound derivatives with improved properties and efficacy should be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. This compound possesses antioxidant, anti-inflammatory, and anticancer properties and has been shown to activate the Nrf2 pathway and inhibit the NF-κB pathway. Further studies are needed to determine the optimal concentration and dosage of this compound for in vitro and in vivo experiments and to investigate its potential side effects and interactions with other drugs. Future research should also focus on the development of novel this compound derivatives with improved properties and efficacy.
合成法
The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide involves the reaction of N-acetylcysteine with 4-chlorobenzyl chloride in the presence of sodium bicarbonate and acetic acid. The reaction yields this compound as a white solid with a melting point of 116-118°C. The purity of this compound can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide has been extensively studied for its potential application in the treatment of various diseases such as neurodegenerative disorders, cancer, and cardiovascular diseases. This compound has been shown to possess antioxidant and anti-inflammatory properties, which makes it a promising candidate for the treatment of oxidative stress-related diseases. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
特性
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-9(14)13-6-7-15-8-10-2-4-11(12)5-3-10/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXULUAQPABVHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)

![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)

![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)
![N-[4-(aminosulfonyl)benzyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4944638.png)

![7-amino-5-(2,5-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4944658.png)

